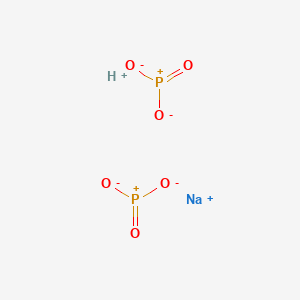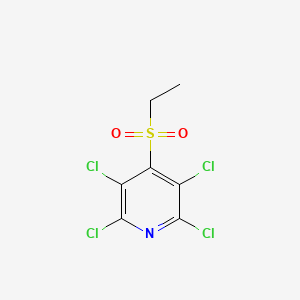
Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- is a chlorinated heterocyclic compound with significant applications in various fields of chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and an ethylsulfonyl group. Its molecular formula is C7H5Cl4NO2S .
Vorbereitungsmethoden
The synthesis of Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- typically involves the chlorination of pyridine derivatives. One common method includes the use of 2,3,5,6-tetrachloropyridine as a starting material, which is then reacted with ethylsulfonyl chloride under specific conditions to introduce the ethylsulfonyl group . Industrial production methods often involve advanced techniques developed through in-house research and development, ensuring cost-effectiveness and sustainability .
Analyse Chemischer Reaktionen
Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include nitric acid, sodium nitrite, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitric acid can yield 2,3,5,6-tetrachloro-4-nitropyridine .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of other heterocyclic compoundsIn the industry, it is used in the production of agrochemicals such as insecticides and herbicides .
Wirkmechanismus
The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- involves its interaction with various molecular targets and pathways. Its electron-deficient nature makes it highly reactive towards nucleophilic attack, allowing it to participate in various chemical reactions. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- can be compared to other chlorinated pyridine derivatives such as 2,3,5,6-tetrachloropyridine and 2,3,4,5-tetrachloro-6-methylpyridine. While these compounds share similar structural features, Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
13108-53-7 |
|---|---|
Molekularformel |
C7H5Cl4NO2S |
Molekulargewicht |
309.0 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-ethylsulfonylpyridine |
InChI |
InChI=1S/C7H5Cl4NO2S/c1-2-15(13,14)5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3 |
InChI-Schlüssel |
IHAQVLDXNJKIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


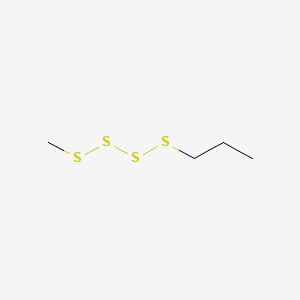
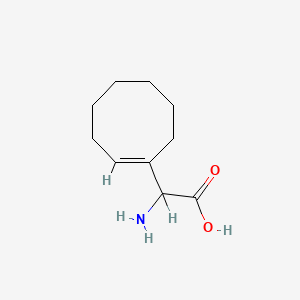

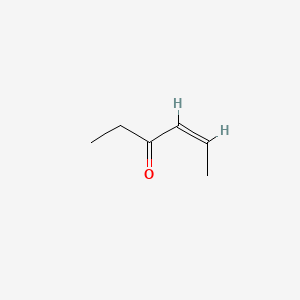
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
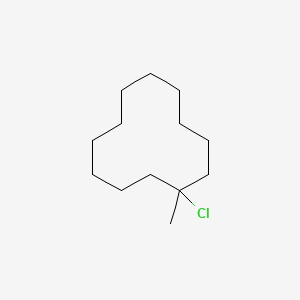

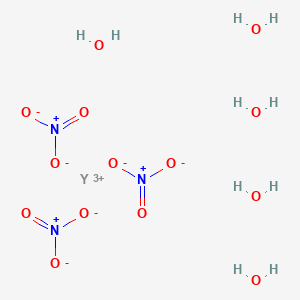


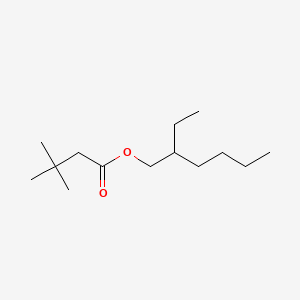

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
